molecular formula C26H23N3O4 B290084 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No. B290084
M. Wt: 441.5 g/mol
InChI Key: FHKTXCGDMDZUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline, also known as PDI-1, is a chemical compound that belongs to the class of isoquinoline alkaloids. PDI-1 has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell cycle progression and apoptosis. 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Additionally, 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been found to modulate the activity of various enzymes, such as COX-2, MMP-9, and HDAC, which are implicated in cancer and inflammation.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline exhibits various biochemical and physiological effects, depending on the type of cells and tissues. 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to induce DNA damage and oxidative stress in cancer cells, leading to cell death. 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline also inhibits the activity of various enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. Moreover, 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response.

Advantages and Limitations for Lab Experiments

5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline can be easily synthesized in large quantities and can be stored for long periods without degradation. However, 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline also has some limitations, such as its low water solubility, which may affect its bioavailability and pharmacokinetics. Moreover, 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline may exhibit cytotoxicity and off-target effects at high concentrations, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline. Firstly, further studies are needed to elucidate the molecular mechanism of action of 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline, especially its interaction with specific targets and signaling pathways. Secondly, the pharmacokinetics and pharmacodynamics of 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline need to be investigated in more detail, including its absorption, distribution, metabolism, and excretion. Thirdly, the potential therapeutic applications of 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline in various diseases, such as cancer, inflammation, and infectious diseases, need to be explored further, including in vivo studies and clinical trials. Finally, the structure-activity relationship of 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline and its analogs needs to be investigated, in order to optimize their pharmacological properties and reduce their toxicity.

Synthesis Methods

5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde with 4-nitrophenylacetonitrile, followed by reduction, cyclization, and demethylation. The final product is obtained through column chromatography and recrystallization. The purity and yield of 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline can be improved by modifying the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and infectious diseases. 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Moreover, 5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has anti-microbial activity against various bacterial and fungal pathogens.

properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline

InChI

InChI=1S/C26H23N3O4/c1-30-21-11-10-16(12-22(21)31-2)25-19-14-24(33-4)23(32-3)13-18(19)20-15-27-29(26(20)28-25)17-8-6-5-7-9-17/h5-15H,1-4H3

InChI Key

FHKTXCGDMDZUPU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C5=CC(=C(C=C52)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C5=CC(=C(C=C52)OC)OC)OC

Origin of Product

United States

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